molecular formula C18H21FN2O3S B4056250 N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)-N~1~-propylglycinamide

N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)-N~1~-propylglycinamide

Cat. No.: B4056250
M. Wt: 364.4 g/mol
InChI Key: RROPRWULNAVZTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)-N~1~-propylglycinamide is a useful research compound. Its molecular formula is C18H21FN2O3S and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.12569187 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidative Enantioselective α-Fluorination

A study introduced the oxidative enantioselective α-fluorination of simple aliphatic aldehydes enabled by N-heterocyclic carbene catalysis, using N-fluorobis(phenyl)sulfonimide as an oxidant and "F" source. This method addresses challenges such as competitive difluorination and nonfluorination, achieving high to excellent enantioselectivities in the formation of C-F bonds at the α position of aliphatic aldehydes (Fangyi Li et al., 2014).

Sulfonylation of Amines, Alcohols, and Phenols

Research developed a new procedure for the preparation of sulfonamides and sulfonic esters using N-fluorobenzenesulfonimide (NFSI) as a novel phenylsulfonyl group transfer reagent. This approach is efficient even under base-, metal-, and additive-free conditions, showcasing the versatility of NFSI in organic synthesis (Jing Li et al., 2018).

Mechanofluorochromism in Materials Science

A study on dibenzocyclooctatetraenes bearing phenylethynyl and phenylsulfonyl groups synthesized from bromo-substituted formylbenzyl sulfone via cyclic dimerization revealed dual emission and mechanofluorochromism. These properties are significant for applications in materials science, including the development of new optical materials (T. Nishida et al., 2016).

Quantum Mechanical Studies in Bioactive Compounds

Quantum mechanical studies on aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, including analysis of energetically stable conformations and nonlinear optical properties, have shown potential applications in developing novel inhibitor molecules and in the design of new DSSCs. These studies provide insights into the electronic structure and potential applications of such compounds in medicinal chemistry and materials science (Y. Sheena Mary et al., 2019).

Properties

IUPAC Name

2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3S/c1-2-12-20-18(22)14-21(13-15-8-10-16(19)11-9-15)25(23,24)17-6-4-3-5-7-17/h3-11H,2,12-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROPRWULNAVZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN(CC1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.